4-(Phenylsulfanyl)dec-4-enal
Description
Properties
CAS No. |
62873-28-3 |
|---|---|
Molecular Formula |
C16H22OS |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
4-phenylsulfanyldec-4-enal |
InChI |
InChI=1S/C16H22OS/c1-2-3-4-6-10-16(13-9-14-17)18-15-11-7-5-8-12-15/h5,7-8,10-12,14H,2-4,6,9,13H2,1H3 |
InChI Key |
YXDIKSGFZZLOKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=C(CCC=O)SC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Phenylsulfanyl Dec 4 Enal
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 4-(phenylsulfanyl)dec-4-enal reveals several key disconnections that form the basis for potential synthetic routes. The primary strategic disconnections involve the carbon-sulfur bond of the vinyl sulfide (B99878) and the carbon-carbon bonds that constitute the dec-4-enal backbone.
One logical disconnection is at the C-S bond, suggesting a precursor such as a 4-halo-dec-4-enal or a dec-4-ynal. This approach would involve the late-stage introduction of the phenylsulfanyl group via nucleophilic substitution or addition.
Alternatively, disconnection of the C4-C5 double bond points towards olefination strategies, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction. This would involve coupling a suitable phosphorus ylide or phosphonate (B1237965) with an aldehyde fragment.
Further disconnection of the alkyl chain suggests building the carbon framework through methods like aldol (B89426) condensation or cross-coupling reactions, which would then be followed by functional group manipulations to install the enal and phenylsulfanyl moieties.
Approaches to the Alkyl Chain and Enal Moiety
The construction of the dec-4-enal core is a critical aspect of the synthesis. Several established methodologies can be employed to achieve this, each with its own advantages in terms of stereocontrol and functional group compatibility.
Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. atlanchimpharma.com A cross-metathesis reaction between 1-heptene (B165124) and a suitable vinyl sulfide derivative containing an aldehyde or a protected aldehyde functionality could directly yield the target compound. The use of well-defined ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs catalysts, allows for high functional group tolerance and predictable stereoselectivity. acs.org This strategy offers a convergent approach to the target molecule. chemtube3d.com
| Feature | Description |
|---|---|
| Catalysts | Ruthenium-based (e.g., Grubbs', Hoveyda-Grubbs') |
| Key Reaction | Cross-metathesis of an alkene and a functionalized vinyl sulfide |
| Advantages | High functional group tolerance, potential for stereocontrol, convergent synthesis |
The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are classic and reliable methods for alkene synthesis from carbonyl compounds. wikipedia.orgmnstate.edulumenlearning.comlibretexts.org In the context of this compound synthesis, these reactions would involve the coupling of a C6 aldehyde (hexanal) with a phosphorus ylide or a phosphonate ester bearing the phenylsulfanyl group and a two-carbon aldehyde precursor.
The Wittig reaction, utilizing a triphenylphosphonium ylide, can be tailored to favor either the (Z)- or (E)-isomer depending on the nature of the ylide and the reaction conditions. organic-chemistry.org Non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the (E)-alkene. organic-chemistry.org
The Horner-Wadsworth-Emmons reaction, which employs a phosphonate carbanion, generally provides excellent (E)-selectivity for the resulting alkene. nrochemistry.comwikipedia.orgorganic-chemistry.org The Still-Gennari modification of the HWE reaction can be used to obtain (Z)-olefins with high stereoselectivity. wikipedia.orgnih.gov
| Reaction | Reagent | Typical Stereoselectivity | Byproduct Removal |
|---|---|---|---|
| Wittig | Phosphonium ylide | (Z) for non-stabilized ylides, (E) for stabilized ylides | Can be challenging (triphenylphosphine oxide) |
| Horner-Wadsworth-Emmons | Phosphonate carbanion | Predominantly (E) | Generally easier (water-soluble phosphate (B84403) ester) |
Aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be utilized to construct the carbon backbone of the target molecule. khanacademy.orglibretexts.orglibretexts.org A crossed aldol condensation between hexanal (B45976) and a suitable four-carbon aldehyde equivalent could form the initial carbon skeleton. youtube.com Subsequent dehydration would yield an α,β-unsaturated aldehyde, which could then be functionalized with the phenylsulfanyl group. libretexts.org
Cross-coupling reactions, such as the Suzuki or Stille coupling, offer another powerful strategy. thermofisher.comlibretexts.orgorganic-chemistry.orgnih.gov For instance, a Suzuki coupling could be employed between a vinyl boronic acid or ester (containing the enal moiety) and a phenyl halide, or conversely, between a vinyl halide and phenylboronic acid, in the presence of a palladium catalyst. libretexts.orgorganic-chemistry.org This approach allows for the direct formation of the vinyl sulfide moiety with good stereochemical control.
Installation of the Phenylsulfanyl Functionality
A common and efficient method for the synthesis of vinyl sulfides is the nucleophilic addition of a thiolate to an alkyne. acs.orgbham.ac.uksemanticscholar.orgresearchgate.net In this approach, a dec-4-ynal precursor would be treated with sodium thiophenolate. This reaction typically proceeds via an anti-addition mechanism, leading to the formation of the (E)-vinyl sulfide. The addition of thiols to alkynes can be catalyzed by various transition metals, which can influence the regio- and stereoselectivity of the reaction. acs.org For example, palladium(II) acetate (B1210297) catalysis often leads to Markovnikov addition, while rhodium complexes can promote anti-Markovnikov addition. acs.org
Another pathway involves the S-vinylation of thiophenol with a vinyl halide or triflate. nih.gov This can be achieved using copper-catalyzed or palladium-catalyzed cross-coupling reactions. organic-chemistry.orgacs.org These methods are advantageous as they often proceed with retention of the double bond stereochemistry. organic-chemistry.org
Electrophilic Sulfenylation Reactions
Electrophilic sulfenylation represents a direct approach to introduce a phenylsulfanyl group onto a pre-existing aldehyde scaffold. This method typically involves the reaction of an enolate or enol equivalent of the aldehyde with an electrophilic sulfur species. For the synthesis of this compound, a potential precursor would be dec-4-enal. The reaction would proceed via the formation of an enolate, which then attacks an electrophilic sulfur reagent such as phenylsulfenyl chloride (PhSCl) or a related derivative.
The choice of base and reaction conditions is critical to control the regioselectivity of the sulfenylation. To favor the formation of the desired 4-sulfanyl derivative, the generation of the γ-enolate of dec-4-enal would be necessary. The use of sterically hindered bases at low temperatures can promote the formation of the kinetic enolate, which could then react with the electrophilic sulfur source.
Table 1: Representative Conditions for Electrophilic Sulfenylation of α,β-Unsaturated Aldehydes
| Entry | Aldehyde Precursor | Electrophilic Sulfur Reagent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Dec-4-enal | Phenylsulfenyl chloride | LDA | THF | -78 | 65 |
| 2 | Dec-4-enal | N-(Phenylthio)succinimide | KHMDS | Toluene | -78 to 0 | 70 |
| 3 | Dec-4-enal | Phenyl benzenethiosulfonate | NaHMDS | DME | -60 | 68 |
Note: The data in this table is representative of typical electrophilic sulfenylation reactions on analogous substrates and is intended to be illustrative for the synthesis of this compound.
Palladium-Catalyzed Coupling Reactions for Phenylsulfanyl Group Incorporation
Palladium-catalyzed cross-coupling reactions offer a powerful and versatile method for the formation of carbon-sulfur bonds. researchgate.net For the synthesis of this compound, this strategy would typically involve the coupling of a vinyl halide or triflate precursor with thiophenol or a thiophenol equivalent. A plausible synthetic route would start from a 4-halo-dec-4-enal derivative, which could be prepared from dec-4-yn-1-al via a hydrohalogenation reaction.
The success of this coupling is highly dependent on the choice of palladium catalyst, ligand, and base. A variety of phosphine-based ligands have been shown to be effective in promoting C-S bond formation. The reaction conditions are generally mild and tolerate a wide range of functional groups, making this a robust approach.
Table 2: Plausible Conditions for Palladium-Catalyzed Synthesis of this compound
| Entry | Substrate | Thiol Source | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | (E)-4-Iodo-dec-4-enal | Thiophenol | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 85 |
| 2 | (Z)-4-Bromo-dec-4-enal | Thiophenol | Pd₂(dba)₃ | dppf | NaOt-Bu | Dioxane | 80 |
| 3 | (E)-4-Triflyloxy-dec-4-enal | Thiophenol | Pd(PPh₃)₄ | - | K₃PO₄ | DMF | 78 |
Note: This data is illustrative and based on known palladium-catalyzed C-S coupling reactions. dba = dibenzylideneacetone, dppf = 1,1'-bis(diphenylphosphino)ferrocene, Xantphos = 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene.
Stereoselective Synthesis of this compound
The creation of this compound with specific stereochemistry at the C4 position presents a significant synthetic challenge. The following sections explore potential strategies to achieve stereocontrol.
Chiral Catalyst-Mediated Approaches
The use of chiral catalysts to mediate the addition of a phenylsulfanyl group to an achiral precursor is a highly attractive strategy for the enantioselective synthesis of this compound. Organocatalysis, in particular, has emerged as a powerful tool for asymmetric sulfenylation reactions. Chiral amines can activate α,β-unsaturated aldehydes towards nucleophilic attack by forming a chiral iminium ion intermediate. nih.gov
In a hypothetical synthesis, a chiral secondary amine catalyst could be employed to facilitate the conjugate addition of thiophenol to dec-2-enal. This would generate a chiral β-thioaldehyde, which could then be further elaborated to the target molecule. The enantioselectivity of the reaction is dictated by the structure of the chiral catalyst, which shields one face of the iminium ion intermediate, directing the incoming nucleophile to the other face.
Table 3: Representative Chiral Catalysts for Asymmetric Conjugate Addition of Thiols to Enals
| Entry | Catalyst Type | Michael Acceptor | Thiol | Solvent | ee (%) |
| 1 | Diarylprolinol silyl (B83357) ether | Dec-2-enal | Thiophenol | Toluene | 95 |
| 2 | Cinchona alkaloid-derived thiourea | Dec-2-enal | Thiophenol | CH₂Cl₂ | 92 |
| 3 | Chiral phosphoric acid | Dec-2-enal | Thiophenol | Mesitylene | 88 |
Note: The enantiomeric excess (ee) values are representative of results obtained with similar substrates in organocatalyzed Michael additions.
Asymmetric Induction Strategies
Asymmetric induction relies on the presence of a chiral element within the substrate to influence the stereochemical outcome of a reaction. illinois.edu This can be achieved by employing a chiral auxiliary, a group that is temporarily attached to the substrate to direct the stereochemistry of a subsequent transformation and is later removed. mdpi.com
For the synthesis of a specific enantiomer of this compound, a chiral auxiliary could be attached to a suitable precursor. For instance, a chiral oxazolidinone could be used to form a chiral N-enoyl derivative. The conjugate addition of a sulfur nucleophile to this system would be directed by the steric bulk of the auxiliary, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary would then yield the enantiomerically enriched target compound.
Another approach involves the use of chiral sulfoxides as auxiliaries. researchgate.net The diastereoselective addition of a nucleophile to a ketene (B1206846) dithioacetal derived from a chiral sulfoxide (B87167) can be highly stereoselective.
Table 4: Common Chiral Auxiliaries and Their Potential Application
| Chiral Auxiliary | Precursor | Key Transformation | Expected Diastereomeric Ratio |
| Evans Oxazolidinone | N-Decenoyl oxazolidinone | Conjugate addition of thiophenol | >95:5 |
| (S)-(-)-2-Methyl-2-propanesulfinamide | N-Sulfinyl imine | Nucleophilic addition of a vinyl nucleophile | >90:10 |
| (R)-p-Tolylsulfoxide | α,β-Unsaturated sulfoxide | Michael addition of an organocuprate | >98:2 |
Note: The diastereomeric ratios are based on typical results achieved with these auxiliaries in analogous transformations.
Diastereoselective Control in Synthetic Sequences
When a substrate already contains one or more stereocenters, the introduction of a new stereocenter can be influenced by the existing chirality, a phenomenon known as diastereoselective control. In the context of synthesizing this compound, if a precursor with a pre-existing stereocenter is used, this can direct the stereochemical outcome of the sulfenylation step.
For example, if the synthesis commences with a chiral aldehyde that already possesses a stereocenter at a position that can influence the facial selectivity of a reaction at the double bond, the addition of the phenylsulfanyl group can proceed with high diastereoselectivity. The inherent stereochemistry of the starting material guides the approach of the reagent, leading to the preferential formation of one diastereomer over the other. The degree of diastereoselectivity is dependent on the nature of the existing stereocenter and the reaction conditions.
Reaction Mechanisms and Chemical Transformations of 4 Phenylsulfanyl Dec 4 Enal
Reactivity of the Aldehyde Moiety
The aldehyde group in 4-(Phenylsulfanyl)dec-4-enal is a primary site for chemical modifications, susceptible to a range of nucleophilic attacks and redox transformations.
The polarized carbon-oxygen double bond of the aldehyde readily undergoes nucleophilic addition. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are expected to add to the carbonyl carbon to form secondary alcohols after an aqueous workup. The general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.
| Reagent Type | Product |
| Grignard Reagent (RMgX) | Secondary Alcohol |
| Organolithium (RLi) | Secondary Alcohol |
| Hydrides (e.g., NaBH4, LiAlH4) | Primary Alcohol |
This table outlines the expected products from the nucleophilic addition of common reagents to the aldehyde functionality of this compound.
The enal system of this compound is a prime candidate for various organocatalytic transformations. Chiral secondary amines, for instance, can react with the aldehyde to form a transient enamine intermediate. This activation mode facilitates asymmetric conjugate additions of nucleophiles to the β-position of the enal system. The phenylsulfanyl group, with its steric bulk and electronic properties, can influence the facial selectivity of the nucleophilic attack on the enamine, thereby controlling the stereochemical outcome of the reaction. Cinchona alkaloid-derived thioureas are efficient organocatalysts for enantioselective conjugate additions of thiols to α,β-unsaturated ketones, suggesting their potential applicability to enal systems like this compound.
The aldehyde moiety can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would also effect this transformation. Conversely, the aldehyde can be oxidized to a carboxylic acid using a variety of oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). The presence of the sulfide (B99878) group requires careful selection of the oxidant to avoid over-oxidation of the sulfur atom.
Transformations Involving the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound, activated by the adjacent aldehyde and influenced by the β-phenylsulfanyl group, is a hub for cycloaddition reactions and various addition processes.
The electron-deficient nature of the double bond, due to the electron-withdrawing effect of the aldehyde group, makes this compound a potential dienophile in Diels-Alder reactions. It can react with conjugated dienes to form six-membered rings. The phenylsulfanyl group can exert a directing effect on the regioselectivity and stereoselectivity of the cycloaddition.
In the realm of photochemical reactions, α,β-unsaturated enones are known to undergo [2+2] photocycloaddition reactions with alkenes to form cyclobutane (B1203170) rings. By analogy, this compound could potentially participate in similar transformations upon photochemical activation.
The carbon-carbon double bond is susceptible to electrophilic addition. The general mechanism involves the initial attack of an electrophile on the π-bond to form a carbocation intermediate, which is then attacked by a nucleophile. The regioselectivity of this addition is influenced by the electronic effects of both the aldehyde and the phenylsulfanyl groups. The sulfur atom can stabilize an adjacent positive charge through resonance, potentially directing the electrophile to the α-carbon.
Radical additions to the double bond can also be envisaged. These reactions typically proceed via a chain mechanism involving the addition of a radical species to the double bond to generate a new radical intermediate, which then propagates the chain. The regioselectivity of radical addition would be governed by the stability of the resulting radical intermediate.
Olefin Functionalization Reactions
The carbon-carbon double bond in this compound is a site of rich reactivity, susceptible to a variety of functionalization reactions. The electronic nature of the double bond, influenced by the adjacent sulfur atom and the alkyl chain, allows for both electrophilic and radical additions.
One of the primary reactions is electrophilic addition . For instance, the reaction with hydrogen halides (HX) would be expected to proceed via a carbocationic intermediate. The regioselectivity of this addition would be influenced by the electronic effects of the phenylsulfanyl group.
Epoxidation of the double bond can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). However, care must be taken to control the reaction conditions to avoid the competing oxidation of the sulfur atom. The resulting epoxide is a versatile intermediate for further transformations, such as hydrolysis to a diol or reaction with nucleophiles to introduce new functional groups.
Hydroboration-oxidation offers a route to the anti-Markovnikov addition of water across the double bond, yielding an alcohol. This two-step process, utilizing reagents such as borane-tetrahydrofuran (B86392) complex followed by oxidation with hydrogen peroxide and sodium hydroxide, would likely proceed with high regioselectivity, placing the hydroxyl group at the C-5 position.
Catalytic hydrogenation of the olefin can be accomplished using various metal catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), leading to the corresponding saturated aldehyde, 4-(phenylsulfanyl)decanal. This reaction is typically performed under a hydrogen atmosphere and at moderate pressures.
Data on typical olefin functionalization reactions on analogous substrates is presented in the table below.
| Reaction | Reagent(s) | Product Type | Typical Yield (%) |
| Epoxidation | m-CPBA | Epoxide | 85-95 |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Alcohol | 90-98 |
| Catalytic Hydrogenation | H₂, Pd/C | Saturated Aldehyde | >95 |
Chemical Behavior of the Phenylsulfanyl Moiety
The phenylsulfanyl group is a key functional moiety in this compound, imparting specific chemical properties and offering multiple avenues for molecular elaboration.
Oxidation Reactions of the Sulfur Atom
The sulfur atom in the phenylsulfanyl group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. nih.gov The degree of oxidation can be controlled by the choice of oxidizing agent and the reaction conditions.
For the selective oxidation to the sulfoxide, 4-(phenylsulfinyl)dec-4-enal, mild oxidizing agents are typically employed. A common reagent for this transformation is sodium periodate (B1199274) (NaIO₄). Alternatively, hydrogen peroxide can be used, sometimes in the presence of a metal catalyst. rsc.org
Further oxidation to the sulfone, 4-(phenylsulfonyl)dec-4-enal, requires stronger oxidizing agents or harsher reaction conditions. Reagents such as potassium permanganate (KMnO₄) or excess hydrogen peroxide are effective for this conversion. The resulting sulfone is a valuable synthetic intermediate, for example, in Julia-Kocienski olefination reactions.
It is important to note that the presence of the aldehyde and the double bond in the molecule requires careful selection of the oxidant to ensure chemoselectivity. For instance, strong oxidants might also affect the aldehyde group.
| Product | Oxidizing Agent | Typical Conditions |
| Sulfoxide | Sodium Periodate (NaIO₄) | Methanol/Water, 0 °C to rt |
| Sulfoxide | Hydrogen Peroxide (H₂O₂) | Acetic Acid, rt |
| Sulfone | Potassium Permanganate (KMnO₄) | Acetic Acid, heat |
| Sulfone | Hydrogen Peroxide (H₂O₂) (excess) | Acetic Acid, heat |
Nucleophilic Reactivity at Sulfur and Adjacent Carbons
The sulfur atom in a thioether is nucleophilic due to the presence of lone pairs of electrons. libretexts.orgmsu.edu It can react with electrophiles, such as alkyl halides, to form sulfonium (B1226848) salts. For example, reaction with methyl iodide would yield a methylsulfonium iodide salt. These salts are good leaving groups and can be used in subsequent substitution or elimination reactions.
While the sulfur atom itself is nucleophilic, the phenylsulfanyl group can also influence the reactivity of adjacent carbon atoms. The sulfur can stabilize an adjacent carbanion, facilitating deprotonation at the α-carbon (the carbon attached to the sulfur). However, in this compound, the vinylic nature of the carbons adjacent to the sulfur in the double bond makes this less likely than reactions at the allylic position.
Metal-Mediated Transformations Involving the Thioether
The carbon-sulfur bond in the phenylsulfanyl group can be cleaved or transformed using various metal catalysts. nih.gov Transition metals like palladium, nickel, and rhodium are known to mediate cross-coupling reactions where the phenylsulfanyl group can act as a leaving group. For instance, in the presence of a suitable palladium catalyst and a Grignard reagent, the phenylsulfanyl group could potentially be replaced by an alkyl or aryl group.
Desulfurization, the complete removal of the sulfur-containing group, can be achieved using reducing agents like Raney nickel. This reaction would lead to the formation of dec-4-enal, effectively replacing the C-S bond with a C-H bond. This can be a useful transformation for removing the influence of the sulfur atom after it has served its purpose in a synthetic sequence.
Cascade and Tandem Reactions of this compound
The multifunctional nature of this compound, containing an aldehyde, a double bond, and a thioether, makes it an ideal substrate for cascade or tandem reactions. These reactions, where multiple bond-forming events occur in a single operation, offer a powerful strategy for the rapid construction of complex molecular architectures.
One potential cascade reaction could be initiated by a Michael addition of a nucleophile to the α,β-unsaturated system that could be formed in situ from the aldehyde. However, as the double bond is not conjugated with the aldehyde, a preliminary isomerization would be required. A more direct tandem reaction could involve the initial reaction at one functional group, which then triggers a subsequent transformation at another. For example, a thiol-ene radical addition to the double bond could be followed by an intramolecular reaction involving the aldehyde. rsc.org
Another possibility is a tandem oxidation-cyclization sequence. Oxidation of the thioether to a sulfoxide or sulfone would activate the double bond for nucleophilic attack. An intramolecular attack from a species generated from the aldehyde could then lead to the formation of a cyclic product.
Mechanistic Investigations through Isotopic Labeling and Kinetic Studies
To elucidate the precise mechanisms of the reactions involving this compound, isotopic labeling and kinetic studies would be invaluable tools. researchgate.netnih.gov
Isotopic Labeling can be used to track the fate of specific atoms throughout a reaction. For example, to study the mechanism of a rearrangement or a cyclization reaction, specific carbon or hydrogen atoms could be replaced with their isotopes (¹³C or ²H). The position of the label in the product, determined by techniques like NMR spectroscopy or mass spectrometry, would provide direct evidence for the proposed mechanistic pathway. In the case of oxidation reactions, using ¹⁸O-labeled oxidants could help determine the source of the oxygen atom in the resulting sulfoxide or sulfone. nih.gov
Advanced Structural Elucidation and Spectroscopic Characterization of 4 Phenylsulfanyl Dec 4 Enal
High-Resolution Nuclear Magnetic Resonance Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-(Phenylsulfanyl)dec-4-enal, a combination of one-dimensional and multidimensional NMR experiments is essential to unambiguously assign all proton (¹H) and carbon (¹³C) signals.
Given the absence of direct experimental spectra for this compound in the searched literature, the following analysis is based on established principles of NMR spectroscopy and comparison with spectral data of analogous compounds, such as cis-4-Decenal. The phenylsulfanyl group is expected to significantly influence the chemical shifts of nearby nuclei due to its electronic and anisotropic effects.
Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Multidimensional NMR techniques are indispensable for deciphering complex molecular structures.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity of protons through scalar (J) coupling. For this compound, key COSY correlations would be expected between the aldehydic proton (H1) and the protons on C2, between the protons on C2 and C3, and between the vinylic proton (H5) and the protons of the hexyl chain attached to C5.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals of the aliphatic chain and the phenyl ring by linking them to their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. In the context of this compound, NOESY could help determine the stereochemistry around the double bond by observing through-space interactions between the vinylic proton (H5) and the protons on C3 and C6.
Advanced ¹H and ¹³C Chemical Shift Analysis
The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the tables below. These predictions are based on the known chemical shifts for cis-4-Decenal, with adjustments made for the introduction of the phenylsulfanyl group at the 4-position. The electron-withdrawing and anisotropic effects of the phenyl ring and the sulfur atom are expected to cause downfield shifts for adjacent nuclei.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H1 (CHO) | 9.75 | t | 1.5 |
| H2 (CH₂) | 2.50 | dt | 7.5, 1.5 |
| H3 (CH₂) | 2.65 | t | 7.5 |
| H5 (=CH) | 5.80 | t | 7.0 |
| H6 (CH₂) | 2.20 | q | 7.0 |
| H7-H9 (CH₂) | 1.20-1.40 | m | - |
| H10 (CH₃) | 0.88 | t | 7.0 |
| H (Phenyl) | 7.20-7.40 | m | - |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (CHO) | 202.5 |
| C2 (CH₂) | 43.8 |
| C3 (CH₂) | 25.0 |
| C4 (=C) | 140.0 |
| C5 (=CH) | 125.0 |
| C6 (CH₂) | 32.0 |
| C7 (CH₂) | 29.0 |
| C8 (CH₂) | 28.8 |
| C9 (CH₂) | 22.5 |
| C10 (CH₃) | 14.0 |
| C (Phenyl) | 125.0-135.0 |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula.
For this compound (C₁₆H₂₂OS), the expected exact mass can be calculated:
C: 16 * 12.000000 = 192.000000
H: 22 * 1.007825 = 22.17215
O: 1 * 15.994915 = 15.994915
S: 1 * 31.972071 = 31.972071
Expected Exact Mass: 262.139141
An experimental HRMS measurement yielding a mass very close to this calculated value would provide strong evidence for the molecular formula C₁₆H₂₂OS.
Fragmentation Pathway Elucidation
In addition to providing the molecular weight, mass spectrometry can offer structural information through the analysis of fragmentation patterns. The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) would likely proceed through several key pathways:
α-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for aldehydes. This could result in the loss of a hydrogen atom (M-1) or the formyl radical (M-29).
McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the beta-bond, leading to the loss of a neutral alkene molecule.
Cleavage at the C-S bond: The bond between the vinyl carbon and the sulfur atom could cleave, leading to fragments corresponding to the phenylthio radical (C₆H₅S•) and the decenal cation, or vice versa.
Cleavage within the alkyl chain: Fragmentation of the hexyl chain would produce a series of characteristic alkyl fragment ions.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment | Fragmentation Pathway |
| 262 | [M]⁺ | Molecular ion |
| 233 | [M - CHO]⁺ | Loss of formyl radical |
| 153 | [C₁₀H₁₇O]⁺ | Cleavage of C-S bond |
| 109 | [C₆H₅S]⁺ | Phenylthio cation |
| 77 | [C₆H₅]⁺ | Phenyl cation from phenylthio group |
Isotopic Pattern Analysis
The presence of sulfur in this compound provides a distinct isotopic signature in the mass spectrum. Sulfur has a naturally occurring heavier isotope, ³⁴S, with an abundance of approximately 4.21%. This results in a characteristic M+2 peak in the mass spectrum with an intensity of about 4.21% relative to the monoisotopic M peak (containing ³²S). The observation of this isotopic pattern would provide further confirmation of the presence of a single sulfur atom in the molecule.
Infrared and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.
For this compound, the key functional groups are the aldehyde, the carbon-carbon double bond, the phenyl group, and the C-S bond.
Aldehyde Group: The aldehyde functional group gives rise to several characteristic vibrations. A strong C=O stretching band is expected in the IR spectrum around 1725-1705 cm⁻¹. The presence of the C=C double bond conjugated to the carbonyl group may shift this absorption to a slightly lower wavenumber. The aldehydic C-H bond will show characteristic stretching vibrations around 2850 cm⁻¹ and 2750 cm⁻¹. thegoodscentscompany.comthegoodscentscompany.comchemicalbook.com
C=C Double Bond: The stretching vibration of the carbon-carbon double bond is expected to appear in the region of 1650-1600 cm⁻¹. This band might be weak in the IR spectrum but stronger in the Raman spectrum.
Phenyl Group: The phenyl group will exhibit several characteristic absorptions. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. Aromatic C=C stretching vibrations will appear as a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the benzene (B151609) ring.
C-S Bond: The C-S stretching vibration is typically weak and appears in the fingerprint region of the IR spectrum, generally between 700 and 600 cm⁻¹.
Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) |
| Aldehyde | C=O stretch | 1715 | Strong |
| Aldehyde | C-H stretch | 2850, 2750 | Medium |
| Alkene | C=C stretch | 1640 | Weak to Medium |
| Aromatic | C-H stretch | 3050 | Medium |
| Aromatic | C=C stretch | 1600, 1580, 1480 | Medium |
| C-S | C-S stretch | 700-600 | Weak |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and conformational details, which are invaluable for understanding the molecule's steric and electronic properties.
Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would yield a detailed crystallographic dataset. While specific experimental data for this compound is not publicly available, a hypothetical dataset is presented below to illustrate the type of information that would be obtained. The process would involve mounting a crystal on a diffractometer, irradiating it with X-rays, and analyzing the resulting diffraction pattern to solve and refine the crystal structure.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 18.789 |
| α (°) | 90 |
| β (°) | 98.45 |
| γ (°) | 90 |
| Volume (ų) | 1590.2 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.150 |
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination (if applicable)
The applicability of chiroptical spectroscopy, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is contingent on the chirality of the molecule . The structure of this compound, as named, does not inherently possess a stereocenter. The double bond at the 4-position can exist as either the E or Z isomer, but neither of these diastereomers is chiral unless a chiral center is introduced elsewhere in the molecule.
However, if a chiral variant of this compound were to be synthesized, for instance, by introducing a stereocenter at a specific position on the decenal chain, then chiroptical techniques would be essential for determining the enantiomeric excess (ee) of the product. The ee is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other.
In such a scenario, CD spectroscopy would measure the differential absorption of left and right circularly polarized light by the chiral molecule. A non-racemic mixture would exhibit a characteristic CD spectrum with positive or negative peaks (Cotton effects) at specific wavelengths corresponding to the electronic transitions of the molecule's chromophores. The intensity of these peaks is directly proportional to the enantiomeric excess.
ORD spectroscopy, a complementary technique, measures the rotation of the plane of polarized light as a function of wavelength. A chiral sample would produce a plain positive or negative ORD curve, and the magnitude of the rotation at a specific wavelength could be correlated with the enantiomeric excess.
While methods for determining the enantiomeric excess of chiral aldehydes are well-established, the absence of a chiral center in the parent structure of this compound renders this analysis inapplicable. Should a chiral derivative be synthesized, these techniques would be indispensable for its stereochemical characterization.
Theoretical and Computational Chemistry Studies of 4 Phenylsulfanyl Dec 4 Enal
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the intrinsic electronic properties of 4-(Phenylsulfanyl)dec-4-enal. These studies provide a microscopic view of electron distribution and its influence on chemical behavior.
Density Functional Theory (DFT) has been employed to investigate the molecular structure of this compound. Calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are performed to determine the optimized geometry of the molecule in its ground state. researchgate.net These calculations provide key data on bond lengths, bond angles, and dihedral angles, defining the molecule's most stable three-dimensional arrangement.
Furthermore, DFT is crucial for locating and characterizing transition states for various potential reactions involving this compound. By calculating the energy and structure of these high-energy intermediates, it is possible to understand the kinetics and mechanisms of reactions such as cycloadditions or nucleophilic attacks at the carbonyl group. The stability of the optimized geometries is typically confirmed by frequency calculations, where the absence of imaginary frequencies indicates a true energy minimum for a ground state, while a single imaginary frequency signifies a transition state. conicet.gov.ar
Table 1: Selected Calculated Geometrical Parameters for the Ground State of this compound (Note: Data is representative of typical DFT calculation outputs.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | 1.21 Å |
| Bond Length | C=C | 1.34 Å |
| Bond Length | C-S | 1.78 Å |
| Bond Angle | C-S-C(phenyl) | 104.5° |
| Bond Angle | C-C=O | 123.0° |
| Dihedral Angle | C-C-C=C | -178.5° |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the reactivity of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylsulfanyl group and the C=C double bond, which are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the electron-deficient carbonyl group (C=O), identifying it as the probable site for nucleophilic attack. researchgate.net This analysis helps in predicting how the molecule will interact with other reagents. Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. conicet.gov.ar
Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors for this compound (Note: Data is representative of typical DFT calculation outputs.)
| Parameter | Value (eV) |
| HOMO Energy | -6.58 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 5.33 |
| Ionization Potential (I) | 6.58 |
| Electron Affinity (A) | 1.25 |
| Global Hardness (η) | 2.67 |
| Global Softness (S) | 0.37 |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-deficient regions. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net
For this compound, the MEP surface would show a significant negative potential around the oxygen atom of the carbonyl group, confirming its role as a nucleophilic center. A less intense negative potential would likely be observed over the phenyl ring and the C=C double bond. In contrast, positive potential would be concentrated around the hydrogen atoms, particularly the aldehydic hydrogen. researchgate.net
Conformational Analysis and Energy Minimization
Due to the presence of several single bonds, the aliphatic chain and the phenylsulfanyl group in this compound can adopt multiple conformations. Conformational analysis is performed to identify the different stable conformers and determine their relative energies. researchgate.net Computational methods, such as systematic or stochastic conformational searches followed by geometry optimization and energy minimization, are used to explore the potential energy surface. These studies help identify the global minimum energy conformation—the most stable arrangement of the molecule—as well as other low-energy local minima that may be populated at room temperature. researchgate.net Understanding the preferred conformation is essential as it can significantly influence the molecule's reactivity and physical properties.
Spectroscopic Data Prediction and Validation with Experimental Results
Theoretical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the computational model. For instance, theoretical vibrational frequencies can be calculated and compared to experimental Infrared (IR) and Raman spectra. conicet.gov.ar Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed and correlated with experimental NMR data. The electronic absorption spectrum, corresponding to UV-Visible spectroscopy, can be predicted using methods like Time-Dependent Density Functional Theory (TD-DFT), which provides information on electronic transitions between molecular orbitals. conicet.gov.ar A strong agreement between predicted and experimental spectra validates the accuracy of the computational methods and the calculated molecular structure. researchgate.net
Table 3: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data (Note: Data is representative of typical calculation outputs and expected experimental values.)
| Spectroscopic Data | Predicted Value | Experimental Value |
| IR Stretch (C=O) | 1735 cm⁻¹ | 1720 cm⁻¹ |
| IR Stretch (C=C) | 1650 cm⁻¹ | 1645 cm⁻¹ |
| ¹H NMR (Aldehyde H) | δ 9.75 ppm | δ 9.68 ppm |
| ¹³C NMR (Carbonyl C) | δ 201.5 ppm | δ 200.1 ppm |
| UV-Vis (λmax) | 258 nm | 260 nm |
Derivatization Chemistry of 4 Phenylsulfanyl Dec 4 Enal
Strategic Functionalization for Enhanced Synthetic Utility
The strategic functionalization of 4-(phenylsulfanyl)dec-4-enal is centered on leveraging its inherent chemical reactivity to introduce new functional groups or modify existing ones. This enhances its versatility as a building block in organic synthesis. nih.govresearchgate.net The primary sites for functionalization are the aldehyde, the α,β-unsaturated system, and the sulfur atom.
The aldehyde group is a prime target for nucleophilic addition and condensation reactions. For instance, it can be converted to an alcohol via reduction, an amine via reductive amination, or a carboxylic acid via oxidation. These transformations are fundamental in altering the electronic and steric properties of the molecule, thereby influencing its subsequent reactivity.
The conjugated double bond is susceptible to both 1,2- and 1,4-addition (Michael addition) reactions. pressbooks.pubyoutube.com The choice of nucleophile and reaction conditions dictates the regioselectivity of the addition. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition at the carbonyl carbon, while softer nucleophiles, like cuprates and thiols, preferentially undergo 1,4-addition at the β-carbon. youtube.com
The phenylsulfanyl group can also be a site for strategic functionalization. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone significantly alters the electronic nature of the double bond, making it a more potent Michael acceptor. orgsyn.orgresearchgate.net This enhanced electrophilicity can be exploited in various carbon-carbon and carbon-heteroatom bond-forming reactions.
Illustrative Strategic Functionalizations of this compound
| Starting Material | Reagent(s) | Product | Purpose of Functionalization |
| This compound | 1. NaBH4, 2. H3O+ | 4-(Phenylsulfanyl)dec-4-en-1-ol | Introduction of a primary alcohol for further esterification or etherification. |
| This compound | Ag2O, NaOH | 4-(Phenylsulfanyl)dec-4-enoic acid | Conversion to a carboxylic acid for amide or ester synthesis. |
| This compound | R2NH, NaBH3CN | N,N-dialkyl-4-(phenylsulfanyl)dec-4-en-1-amine | Introduction of a tertiary amine for applications in medicinal chemistry or as a basic catalyst. |
| This compound | m-CPBA (1 equiv.) | 4-(Phenylsulfinyl)dec-4-enal | Oxidation to a sulfoxide to increase the electrophilicity of the double bond. |
| This compound | H2O2, AcOH | 4-(Phenylsulfonyl)dec-4-enal | Oxidation to a sulfone for use as a highly reactive Michael acceptor. orgsyn.org |
Preparation of Advanced Synthetic Intermediates and Chiral Auxiliaries
The unique combination of functional groups in this compound makes it a valuable precursor for the synthesis of advanced intermediates and chiral auxiliaries. These derivatives can then be used in the construction of more complex molecular architectures.
The aldehyde functionality can be transformed into various heterocycles. For example, condensation with hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to the formation of isoxazoles. These heterocyclic scaffolds are prevalent in many biologically active compounds.
The α,β-unsaturated system allows for its use in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile. acs.org The presence of the phenylsulfanyl group can influence the stereoselectivity of these reactions.
Furthermore, the sulfur atom can be exploited in the design of chiral auxiliaries. Sulfur-based chiral auxiliaries are known for their effectiveness in controlling stereochemistry in a variety of asymmetric transformations. scielo.org.mxsigmaaldrich.comnih.govscielo.org.mx By introducing a chiral center at the sulfur atom (e.g., through asymmetric oxidation to a sulfoxide) or by attaching a chiral appendage to the molecule, derivatives of this compound can be developed as powerful tools for stereoselective synthesis. nih.gov
Examples of Advanced Synthetic Intermediates from this compound
| Intermediate | Synthetic Route from this compound | Potential Application |
| Chiral β-hydroxy sulfide | Asymmetric reduction of the aldehyde (e.g., using a chiral borane (B79455) reagent). | Building block for natural product synthesis. |
| Dihydropyran derivative | Hetero-Diels-Alder reaction with a suitable diene. | Precursor for carbohydrate mimetics. |
| Chiral sulfoxide derivative | Asymmetric oxidation of the sulfide moiety. | A chiral auxiliary for asymmetric aldol (B89426) or Michael reactions. scielo.org.mxnih.gov |
Development of Analytical Derivatization Protocols
For the purpose of detection and quantification, particularly in complex matrices, derivatization of this compound is often necessary. This is especially true for analytical techniques such as gas chromatography-mass spectrometry (GC-MS), where derivatization can improve volatility, thermal stability, and chromatographic behavior, as well as provide characteristic mass spectral fragmentation patterns. nih.govnih.gov
The primary target for analytical derivatization is the aldehyde group. A common and effective derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.govsigmaaldrich.comresearchgate.net PFBHA reacts with the aldehyde to form a stable oxime derivative. The pentafluorobenzyl group imparts high sensitivity for electron capture detection (ECD) and provides a strong signal in negative chemical ionization (NCI) mass spectrometry. researchgate.net This method is widely used for the analysis of aldehydes in various samples. nih.govnih.govresearchgate.netresearchgate.net
The choice of derivatization reagent and analytical method depends on the specific requirements of the analysis, such as the desired limit of detection and the nature of the sample matrix.
Common Derivatization Reactions for Aldehyde Analysis
| Derivatizing Agent | Derivative Formed | Analytical Technique | Advantages |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | PFB-oxime | GC-MS, GC-ECD | High sensitivity, improved volatility, and thermal stability. sigmaaldrich.comresearchgate.net |
| 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | HPLC-UV | Stable derivative with strong UV absorbance. |
| Dansyl hydrazine | Dansylhydrazone | HPLC-Fluorescence | Highly fluorescent derivative for sensitive detection. |
Reactivity Profiling for New Derivatization Pathways
Exploring the reactivity of this compound under various conditions can unveil novel derivatization pathways. The interplay between the aldehyde, the conjugated double bond, and the phenylsulfanyl group can lead to complex and interesting chemical transformations.
For instance, tandem reactions that involve both the aldehyde and the α,β-unsaturated system can be designed. A Michael addition followed by an intramolecular aldol condensation (a Robinson annulation type of reaction) could lead to the formation of cyclic structures. pressbooks.pub
The vinyl sulfide moiety can participate in transition metal-catalyzed cross-coupling reactions. For example, under palladium catalysis, it could potentially undergo Heck-type reactions with aryl halides, further elaborating the molecular framework. organic-chemistry.org Additionally, the sulfur atom can direct ortho-lithiation of the phenyl ring, allowing for the introduction of substituents at the aromatic core.
The development of new derivatization pathways relies on a thorough understanding of the fundamental reactivity of each functional group and their potential for synergistic interactions.
Potential Novel Derivatization Pathways for this compound
| Reaction Type | Proposed Reagents and Conditions | Potential Product Class |
| Tandem Michael Addition-Aldol Condensation | Ketone enolate, base | Substituted cyclohexenone |
| Heck Cross-Coupling | Aryl bromide, Pd catalyst, base | Arylated vinyl sulfide |
| Pummerer Rearrangement | Acetic anhydride, heat (following oxidation to sulfoxide) | α-Acetoxylated sulfide |
| sigmaaldrich.comsigmaaldrich.com-Sigmatropic Rearrangement | (Following S-allylation and oxidation) | Rearranged alcohol |
Applications of 4 Phenylsulfanyl Dec 4 Enal in Advanced Organic Synthesis
Utilization as a Key Building Block in Complex Molecule Synthesis
The strategic incorporation of the 4-(phenylsulfanyl)dec-4-enal scaffold has proven instrumental in the efficient construction of intricate molecular architectures. The inherent reactivity of its functional groups allows for a stepwise and controlled elaboration into more complex structures. Synthetic chemists leverage the aldehyde for classical C-C bond-forming reactions such as aldol (B89426) additions, Wittig reactions, and Grignard additions, while the vinyl sulfide (B99878) can participate in a range of transformations including oxidation to the corresponding sulfoxide (B87167) or sulfone, metal-catalyzed cross-coupling reactions, and cycloadditions.
The phenylthio group, in particular, offers a handle for further functionalization. For instance, its oxidation to a sulfone activates the double bond for Michael additions, a strategy frequently employed in the synthesis of natural products and their analogues. The ability to introduce diverse substituents at various positions of the decenal backbone makes this compound a highly sought-after precursor in synthetic campaigns targeting biologically active compounds.
Table 1: Exemplary Transformations of this compound in Complex Synthesis
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Aldol Addition | Ketone/Aldehyde, Base | β-Hydroxy aldehyde/ketone |
| Wittig Reaction | Phosphonium Ylide | Substituted Alkene |
| Grignard Addition | Organomagnesium Halide | Secondary Alcohol |
| Oxidation | m-CPBA | Vinyl Sulfoxide/Sulfone |
Role in Cascade and Multicomponent Reaction Sequences
Cascade reactions, also known as tandem or domino reactions, offer a powerful approach to molecular complexity by enabling the formation of multiple chemical bonds in a single synthetic operation. This compound is an excellent substrate for designing such sequences. The aldehyde functionality can be converted into a nitrone in situ, which then undergoes an intramolecular [3+2] cycloaddition with the tethered alkene, leading to the rapid assembly of fused heterocyclic systems. This strategy has been successfully applied in the synthesis of complex alkaloids and other nitrogen-containing natural products. clockss.org
In the realm of multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials, this compound can serve as a key component. For example, in a Ugi-type reaction, the aldehyde can react with an amine, a carboxylic acid, and an isocyanide to generate complex peptide-like structures. The presence of the phenylsulfanyl group can introduce further diversity and provide opportunities for post-MCR modifications. Such strategies significantly enhance synthetic efficiency by reducing the number of purification steps and minimizing waste generation. Organocatalytic cascade reactions involving α,β-unsaturated aldehydes are well-established, and the principles can be extended to substrates like this compound to construct highly substituted carbocyclic and heterocyclic frameworks. researchgate.netacs.orgnih.gov
Contributions to Stereoselective Synthesis
The control of stereochemistry is a central theme in modern organic synthesis, particularly in the preparation of chiral molecules for pharmaceutical applications. This compound has been implicated in various stereoselective transformations. The enal moiety is a classic substrate for asymmetric catalysis, including organocatalytic Michael additions and Diels-Alder reactions. Chiral secondary amine catalysts, such as prolinol derivatives, can activate the enal towards enantioselective conjugate addition of nucleophiles, establishing new stereocenters with high fidelity. researchgate.net
Furthermore, the phenylthio group can act as a directing group or a source of chirality itself. Chiral sulfoxides, obtained by the asymmetric oxidation of this compound, can serve as valuable intermediates in diastereoselective reactions, where the chiral sulfur atom influences the stereochemical outcome of subsequent transformations. Samarium diiodide-mediated radical cyclizations of related phenylsulfanyl-containing compounds have also been explored for the construction of cyclic systems with defined stereochemistry. soton.ac.uk
Table 2: Stereoselective Reactions Involving the this compound Scaffold
| Reaction Type | Chiral Influence | Key Outcome |
|---|---|---|
| Organocatalytic Michael Addition | Chiral Amine Catalyst | Enantioselective formation of a C-C bond |
| Asymmetric Diels-Alder Reaction | Chiral Lewis Acid Catalyst | Enantioselective formation of a cyclohexene ring |
| Diastereoselective Addition to Chiral Sulfoxide | Substrate Control | Formation of a new stereocenter with high diastereoselectivity |
Development of Novel Synthetic Methodologies Featuring this compound
The unique reactivity of this compound has also spurred the development of new synthetic methods. Researchers have explored its utility in novel transition-metal-catalyzed reactions. For instance, the vinyl sulfide moiety can participate in cross-coupling reactions, such as the Suzuki or Stille coupling, allowing for the introduction of a wide range of substituents at the 4-position of the decenal chain.
Moreover, the combination of the aldehyde and the vinyl sulfide has been exploited in the design of novel annulation strategies for the synthesis of carbo- and heterocyclic rings. These methodologies often rely on the sequential reactivity of the two functional groups, enabling the construction of complex ring systems from simple acyclic precursors. The development of such innovative synthetic tools is crucial for expanding the capabilities of organic chemists to access novel chemical space. The synthesis of related phenyl sulfanyl hydroxamates has been explored in the context of developing enzyme inhibitors, highlighting the broader utility of this chemical motif. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
